Vicine

概要

説明

ビシンは、主に蚕豆(Vicia faba)に含まれるアルカロイド配糖体です。

2. 製法

合成経路と反応条件: ビシンの合成は、主に蚕豆からの抽出を伴います。歴史的には、ビシンは硫酸を用いた抽出後に硫酸水銀で沈殿させる方法で単離されました 。現代の合成経路ではより洗練された技術が用いられる可能性がありますが、詳細な合成経路は文献にあまり記載されていません。

工業的製造方法: ビシンの工業的製造は、商業的な用途が限られていることと天然資源が豊富であることから一般的ではありません。蚕豆からの抽出が、ビシンを得るための主な方法として残っています .

3. 化学反応の分析

反応の種類: ビシンは、腸内細菌によって触媒される加水分解を受け、そのアグリコンであるジビシンを生成します 。この反応は、ジビシンが非常に反応性の高い化合物であり、フリーラジカルを生成する可能性があるため重要です。

一般的な試薬と条件:

加水分解: この反応は、通常、腸酵素の存在下で生理的条件下で行われます。

酸化と還元: ビシン自体は比較的安定していますが、そのアグリコンであるジビシンは酸化還元反応を起こし、その毒性効果に寄与します。

主な生成物:

4. 科学研究への応用

ビシンは、科学研究においていくつかの応用があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of vicine involves the extraction from natural sources, primarily fava beans. Historically, this compound was isolated using sulfuric acid extraction followed by precipitation with mercury sulfate . Modern synthetic routes may involve more refined techniques, but detailed synthetic pathways are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound is not common due to its limited commercial applications and the availability of natural sources. The extraction process from fava beans remains the primary method of obtaining this compound .

化学反応の分析

Types of Reactions: Vicine undergoes hydrolysis in the body, catalyzed by intestinal microflora, to produce its aglycone, dithis compound . This reaction is significant as dithis compound is a highly reactive compound that can generate free radicals.

Common Reagents and Conditions:

Hydrolysis: This reaction typically occurs under physiological conditions in the presence of intestinal enzymes.

Oxidation and Reduction: this compound itself is relatively stable, but its aglycone, dithis compound, can undergo oxidation-reduction reactions, contributing to its toxic effects.

Major Products:

科学的研究の応用

Vicine has several applications in scientific research:

作用機序

ビシン自体は体内では不活性です。摂取すると、腸内細菌によって加水分解され、ジビシンを生成します 。 ジビシンは活性酸素種を生成し、グルコース-6-リン酸脱水素酵素欠損症を持つ人では酸化ストレスと溶血を引き起こします 。 主な分子標的は赤血球であり、グルコース-6-リン酸脱水素酵素の欠乏により、細胞の活性酸素種を中和する能力が損なわれます .

類似の化合物:

ビシンの独自性: ビシンの独自性は、グルコース-6-リン酸脱水素酵素欠損症に関連する特定の毒性効果にあります。コンビシンもファビズムに寄与しますが、ビシンは蚕豆中の含有量が多いため、より広く研究されています .

類似化合物との比較

Uniqueness of this compound: this compound’s uniqueness lies in its specific toxicological effects related to glucose-6-phosphate dehydrogenase deficiency. While conthis compound also contributes to favism, this compound is more extensively studied due to its higher prevalence in fava beans .

生物活性

Vicine is a pyrimidine glycoside primarily found in faba beans (Vicia faba) and certain other legumes. It has garnered attention due to its biological activities, particularly its role in favism, a condition triggered by the consumption of faba beans in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This article explores the biological activity of this compound, its degradation pathways, and its implications for human health, supported by various research findings and case studies.

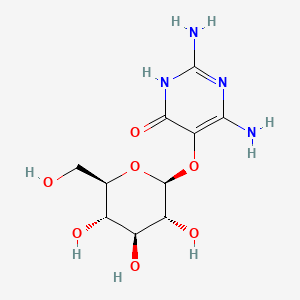

This compound is classified as a glycoside, specifically a pyrimidine derivative. Its molecular formula is C₁₁H₁₅N₅O₆, and it is structurally related to conthis compound, another glycoside found in faba beans. Upon hydrolysis, this compound can yield toxic aglycones such as dithis compound and isouramil, which are implicated in hemolytic anemia associated with favism.

1. Toxicity and Favism

This compound's primary biological activity is its toxicity in individuals with G6PD deficiency. The consumption of faba beans leads to the release of dithis compound and isouramil, which induce oxidative stress and hemolysis of red blood cells. Studies indicate that the severity of hemolytic reactions can vary significantly among individuals based on genetic predispositions and dietary factors .

2. Antifungal Properties

Interestingly, this compound also exhibits antifungal activity. Research has shown that this compound and conthis compound play a role in the chemical defense of faba beans against biotic stressors, suggesting a dual role as both a defensive compound in plants and a potential hazard for susceptible humans .

Degradation Pathways

The degradation of this compound during food processing or fermentation has been extensively studied. A notable study demonstrated that fermentation with specific strains of Lactobacillus can reduce this compound levels by over 90%, thereby mitigating its toxic effects . This hydrolysis process involves enzymatic breakdown, which transforms this compound into less harmful compounds.

Table 1: Degradation of this compound During Fermentation

| Fermentation Strain | Initial this compound Concentration (mg/g) | Final this compound Concentration (mg/g) | Reduction (%) |

|---|---|---|---|

| Lactobacillus plantarum DPPMAB24W | 100 | 5 | 95% |

| Lactobacillus rhamnosus GR1 | 100 | 10 | 90% |

Case Study 1: Favism Incidence

A clinical case study analyzed the incidence of favism in populations consuming faba beans regularly. The study highlighted that individuals with G6PD deficiency exhibited significant hemolytic episodes post-consumption, emphasizing the need for awareness regarding dietary restrictions in susceptible populations .

Case Study 2: Fermentation Techniques

Another case study focused on traditional fermentation techniques used in Mediterranean cultures to process faba beans. It documented how these methods not only improved the nutritional profile by reducing anti-nutritional factors like this compound but also enhanced the sensory qualities of the food products .

Research Findings

Recent research has expanded our understanding of this compound's biological activity beyond its toxicity. For instance, computational studies have explored its potential as an anti-diabetic agent due to its structural similarities with known therapeutic compounds . However, high doses remain necessary for efficacy, raising concerns about safety.

特性

IUPAC Name |

2,4-diamino-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNGTSCIQCLKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152-93-2 | |

| Record name | Vicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 244 °C | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of vicine?

A1: this compound itself is not the direct effector molecule. Its aglycone form, dithis compound, formed by the action of the enzyme β-glucosidase in the gut, is the biologically active form. [, , ] Dithis compound primarily targets red blood cells, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. [, , ]

Q2: How does dithis compound affect red blood cells?

A2: Dithis compound is a potent oxidant that rapidly depletes reduced glutathione (GSH) in red blood cells. [, , ] This depletion, especially severe in G6PD deficient individuals who cannot readily regenerate GSH, makes red blood cells susceptible to oxidative damage, leading to hemolysis. [, , ]

Q3: Beyond red blood cells, what other potential effects does dithis compound have?

A3: Research suggests that dithis compound can also induce oxidative stress and damage in other cell types, notably endothelial cells. [] This damage is mediated by iron overload, increased reactive oxygen species (ROS), and lipid peroxidation, suggesting potential implications for vascular health. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H16N4O7 and a molecular weight of 304.25 g/mol. [, ]

Q5: Is there spectroscopic data available for this compound?

A5: Yes, studies have characterized this compound using techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ] UV-Vis data reveals characteristic absorption maxima at specific wavelengths depending on the pH of the solution. [, ]

Q6: Are there effective methods to remove this compound from faba beans?

A6: Several methods have been investigated to detoxify faba beans. Soaking in acidic solutions, particularly continuous flow soaking with water or dilute acetic acid, has shown promise in effectively removing this compound and conthis compound. [, ] Enzymatic treatment with β-glucosidase from sources like almond powder can also hydrolyze this compound and conthis compound in food preparations, significantly reducing their concentrations. [, ]

Q7: How does the structure of this compound relate to its biological activity?

A7: The biological activity of this compound is intrinsically linked to its conversion into dithis compound. [, , ] This transformation involves the removal of the glucose moiety, highlighting the importance of the pyrimidine ring structure for its oxidative properties. [, ]

Q8: Are there specific biomarkers to identify individuals susceptible to favism?

A8: Yes, the primary biomarker for favism susceptibility is a deficiency in the G6PD enzyme. [, , ] Genetic testing can identify individuals with this deficiency, allowing for preventative measures like avoiding fava bean consumption. [, , ]

Q9: Are there biomarkers to monitor the effects of this compound/dithis compound exposure?

A9: Monitoring GSH levels in red blood cells can be a useful indicator of dithis compound-induced oxidative stress. [, ] Other potential biomarkers include elevated lipid peroxidation products (like malondialdehyde) and markers of red blood cell damage (like increased bilirubin levels). [, ]

Q10: What are the common methods for quantifying this compound and conthis compound?

A10: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for quantifying this compound and conthis compound in faba beans and food products. [, , ] Thin-layer chromatography (TLC) has also been used, often in conjunction with spectrophotometric methods for quantification. [, , ]

Q11: Are there any challenges associated with quantifying this compound and conthis compound?

A11: One challenge is the lack of standardized reference materials for these compounds, making accurate quantification across different studies difficult. [] Furthermore, the presence of numerous this compound and conthis compound derivatives in faba beans adds complexity to analysis. []

Q12: Are there alternative protein sources to faba beans that don't contain this compound and conthis compound?

A12: Yes, several other legumes and pulses, like chickpeas, lentils, and peas, are good protein sources without the concerns of this compound and conthis compound. []

Q13: Are there efforts to develop faba bean varieties with lower this compound and conthis compound content?

A13: Yes, plant breeding programs are actively working to develop low-vicine and low-conthis compound faba bean cultivars to improve their safety and expand their use in food and feed. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。